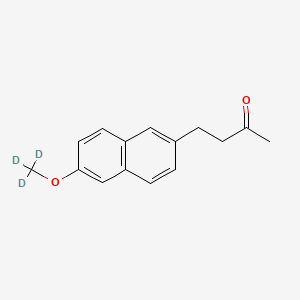

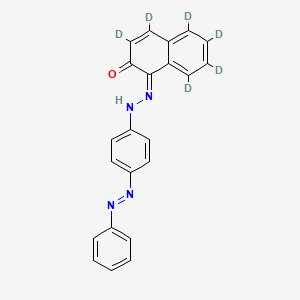

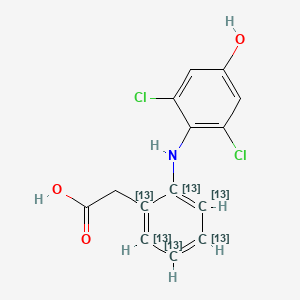

Nabumetone-d3

Übersicht

Beschreibung

Nabumetone-d3 is a deuterium-labeled version of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID). Nabumetone itself is an orally active, non-acidic anti-inflammatory agent that acts as a selective inhibitor of cyclooxygenase-2 (COX-2). This compound is primarily used as an internal standard in mass spectrometry for the quantification of Nabumetone .

Wirkmechanismus

Target of Action

Nabumetone-d3, like its parent compound Nabumetone, primarily targets the Cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

This compound acts as a prodrug , which means it is metabolized in the body to form an active metabolite . This metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) , is a potent inhibitor of the COX enzymes . By inhibiting these enzymes, this compound reduces the formation of prostaglandin precursors, leading to decreased inflammation and pain .

Biochemical Pathways

The major metabolic pathways of this compound involve O-demethylation, reduction of the ketone to an alcohol, and oxidative cleavage of the side-chain to yield acetic acid derivatives . These metabolic processes transform this compound into its active metabolite, 6-MNA, which then exerts its anti-inflammatory and analgesic effects .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver to form 6-MNA . This metabolite is then distributed throughout the body, readily diffusing into synovial fluid, which is the proposed site of action in chronic inflammatory arthropathies . The elimination half-life of 6-MNA is approximately 24 hours . About 80% of the dose can be recovered in the urine, and another 10% in the feces .

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the formation of prostaglandin precursors . This results in reduced inflammation and pain, making this compound effective in the symptomatic relief of conditions like rheumatoid arthritis and osteoarthritis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food, milk, and aluminum antacids can increase the rate of absorption of the drug . Additionally, the drug’s effects may be altered in individuals with liver or renal impairment, as these conditions can affect the metabolism and elimination of the drug . Therefore, dosage adjustment may be required in the elderly, patients with active rheumatic disease, and those with hepatic impairment .

Biochemische Analyse

Biochemical Properties

Nabumetone-d3 exerts its pharmacological effects via the metabolite 6-methoxy-2-naphthylacetic acid (6-MNA) . Following absorption, it undergoes extensive first-pass metabolism to form the main circulating active metabolite (6-MNA) which is a much more potent inhibitor of preferentially cyclo-oxygenase (COX)-2 .

Cellular Effects

This compound, through its metabolite 6-MNA, has a dose-related effect on platelet aggregation . Furthermore, several short-term studies have shown little to no effect on renal function .

Molecular Mechanism

This compound’s active metabolite, 6-MNA, is an inhibitor of both COX-1 and COX-2 although it exhibits some COX-2 selectivity . Inhibition of COX-1 and COX-2 reduces conversion of arachidonic acid to prostaglandins and thromboxane .

Temporal Effects in Laboratory Settings

The three major metabolic pathways of this compound are O-demethylation, reduction of the ketone to an alcohol, and an oxidative cleavage of the side-chain occurs to yield acetic acid derivatives . Essentially no unchanged this compound and less than 1% of the major 6-MNA metabolite are excreted unchanged in the urine from which 80% of the dose can be recovered and another 10% in faeces .

Metabolic Pathways

The three major metabolic pathways of this compound are O-demethylation, reduction of the ketone to an alcohol, and an oxidative cleavage of the side-chain occurs to yield acetic acid derivatives .

Transport and Distribution

The volume of distribution of 6-MNA reported after administration of a single dose is 0.1-0.2 L/kg or approximately 5-10 L . Vdss reported in official product labeling is approximately 53 L .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Nabumetone-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Nabumetone-Molekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter die katalytische Hydrierung unter Verwendung von Deuteriumgas oder deuterierten Reagenzien. Der allgemeine Syntheseweg umfasst die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem Vorläufermolekül, typischerweise einem Naphthalinderivat.

Deuterierung: Der Vorläufer wird deuteriert, wobei Wasserstoffatome durch Deuterium ersetzt werden. Dies kann unter Verwendung von Deuteriumgas (D2) in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) erfolgen.

Funktionalisierung: Das deuterierte Zwischenprodukt wird dann funktionalisiert, um die Butanon-Einheit einzuführen, was zur Bildung von this compound führt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Massen-Deuterierung: Große Mengen des Vorläufers werden mit Deuteriumgas und einem geeigneten Katalysator deuteriert.

Reinigung: Das deuterierte Produkt wird mit Techniken wie Kristallisation oder Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen.

Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um Konsistenz und Reinheit zu gewährleisten, wobei häufig Techniken wie Kernmagnetresonanz (NMR) und Massenspektrometrie eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nabumetone-d3 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: this compound kann oxidiert werden, um seinen aktiven Metaboliten, 6-Methoxy-2-Naphthylessigsäure (6MNA), zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine Vorläuferformen zurückverwandeln.

Substitution: Substitutionsreaktionen können am aromatischen Ring oder an der Butanon-Einheit stattfinden, was zu verschiedenen Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) durchgeführt werden.

Hauptprodukte

Oxidation: Das Hauptprodukt ist 6-Methoxy-2-Naphthylessigsäure (6MNA).

Reduktion: Die Hauptprodukte sind die reduzierten Formen von this compound oder seinen Zwischenprodukten.

Substitution: Es können verschiedene substituierte Derivate von this compound gebildet werden, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von Nabumetone verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, insbesondere in der Entzündungs- und Krebsforschung.

Medizin: Wird auf seine pharmakokinetischen und pharmakodynamischen Eigenschaften untersucht, insbesondere im Zusammenhang mit der COX-2-Hemmung.

Industrie: Wird bei der Entwicklung und Qualitätskontrolle von pharmazeutischen Formulierungen, die Nabumetone enthalten, verwendet.

Wirkmechanismus

This compound ist wie Nabumetone ein Prodrug, das in der Leber zu seiner aktiven Form, 6-Methoxy-2-Naphthylessigsäure (6MNA), metabolisiert wird. Der aktive Metabolit hemmt das Enzym Cyclooxygenase-2 (COX-2), das an der Synthese von Prostaglandinen beteiligt ist, die Entzündungen und Schmerzen vermitteln. Durch selektive Hemmung von COX-2 reduziert this compound Entzündungen und Schmerzen mit weniger gastrointestinalen Nebenwirkungen im Vergleich zu nicht-selektiven NSAIDs .

Wissenschaftliche Forschungsanwendungen

Nabumetone-d3 has several scientific research applications:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Nabumetone.

Biology: Studied for its effects on cellular processes, particularly in inflammation and cancer research.

Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties, especially in the context of COX-2 inhibition.

Industry: Utilized in the development and quality control of pharmaceutical formulations containing Nabumetone.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nabumetone: Die nicht-deuterierte Form von Nabumetone-d3.

Celecoxib: Ein weiterer selektiver COX-2-Inhibitor, der als Antirheumatikum eingesetzt wird.

Meloxicam: Ein selektiver COX-2-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.

Einzigartigkeit

This compound ist aufgrund seiner Deuteriummarkierung einzigartig, was es besonders nützlich als internen Standard in der analytischen Chemie macht. Die Deuteriumatome liefern einen eindeutigen Massenunterschied, der eine präzise Quantifizierung von Nabumetone in komplexen biologischen Matrizen mittels Massenspektrometrie ermöglicht .

Eigenschaften

IUPAC Name |

4-[6-(trideuteriomethoxy)naphthalen-2-yl]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXXJMDCKKHMKV-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676051 | |

| Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216770-08-9 | |

| Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B563671.png)

![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)